2-Hydroxy-5-iodo-4-methoxybenzoic acid
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Overview
Description
2-Hydroxy-5-iodo-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7IO4 It is a derivative of benzoic acid, featuring a hydroxyl group, an iodine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-iodo-4-methoxybenzoic acid typically involves the iodination of 2-Hydroxy-4-methoxybenzoic acid. The reaction is carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective iodination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same iodination reaction, but with optimized reaction conditions and equipment to ensure efficiency and yield. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-iodo-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-Hydroxy-5-azido-4-methoxybenzoic acid, while oxidation with potassium permanganate would produce 2-Hydroxy-5-iodo-4-methoxybenzoquinone .
Scientific Research Applications
2-Hydroxy-5-iodo-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-iodo-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Hydroxy-5-methoxybenzoic acid: Similar structure but without the iodine atom, leading to different chemical and biological properties.
4-Methoxybenzoic acid: Lacks both the hydroxyl and iodine groups, resulting in significantly different reactivity and applications.
Uniqueness
2-Hydroxy-5-iodo-4-methoxybenzoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H7IO4 |
---|---|
Molecular Weight |
294.04 g/mol |
IUPAC Name |
2-hydroxy-5-iodo-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H7IO4/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,10H,1H3,(H,11,12) |
InChI Key |
DLFUXPNUMKMVTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)O)I |
Origin of Product |
United States |
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